Product packaging for Hexahydrosiladifenidol(Cat. No.:CAS No. 98299-40-2)

Hexahydrosiladifenidol

Cat. No.: B1204613
CAS No.: 98299-40-2
M. Wt: 331.6 g/mol
InChI Key: QTBCATBNRIYMPB-UHFFFAOYSA-N
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Description

Historical Context of Antimuscarinic Agent Research

The exploration of antimuscarinic agents dates back centuries with the use of plant-derived alkaloids like atropine (B194438) from Atropa belladonna. acnp.org These non-selective antagonists block the action of acetylcholine (B1216132) at muscarinic receptors throughout the body, leading to a wide range of effects. acnp.org The turning point in modern antimuscarinic research came with the discovery of muscarinic receptor subtypes, now known as M1 through M5. nih.gov This heterogeneity sparked a concerted effort to develop subtype-selective antagonists to achieve more targeted therapeutic effects and minimize side effects. Early pharmacological evidence for receptor subtypes emerged from observations that certain agonists and antagonists exhibited tissue-specific actions. nih.gov The development of compounds like pirenzepine (B46924), which showed selectivity for M1 receptors, provided the initial tools to pharmacologically dissect the roles of different muscarinic receptor subtypes. nih.gov

Importance of Hexahydrosiladifenidol as a Prototype in Muscarinic Receptor Pharmacology Research

This compound (HHSiD) holds a significant position in the history of muscarinic receptor pharmacology as a key prototype compound. A prototype drug is an individual drug that represents a drug class, serving as a reference to which other drugs are compared. capes.gov.brd-nb.info HHSiD, along with its carbon analog hexahydro-difenidol (HHD), was instrumental in the characterization of the M3 muscarinic receptor subtype. nih.gov These compounds were among the first to demonstrate significant selectivity for M3 receptors over the M2 subtype, which is predominantly found in the heart. nih.gov

Initially labeled as M3-selective antagonists, further research revealed that this compound and its analogs exhibit high affinity for M1, M3, and M4 receptors, with markedly lower affinity for the M2 subtype. nih.govresearchgate.net This has led to their more precise classification as "non-M2" antagonists. nih.gov The distinct affinity profile of this compound made it an invaluable pharmacological tool for differentiating between muscarinic receptor subtypes in various tissues and experimental models. researchgate.netnih.gov Its use in functional and binding studies helped to elucidate the physiological roles of M3 receptors in smooth muscle contraction and glandular secretion. nih.govnih.gov

The structural scaffold of this compound has also served as a template for the synthesis of a multitude of analogs. nih.gov By systematically modifying its chemical structure, researchers have been able to probe the molecular determinants of receptor affinity and selectivity, leading to the development of even more refined pharmacological tools. nih.govdrugbank.com

Overview of Key Academic Research Themes and Open Questions Pertaining to Muscarinic Receptor Ligand Design

The design of muscarinic receptor ligands continues to be an active area of academic and industrial research, with several key themes and unresolved questions.

A primary goal is the development of truly subtype-selective ligands, particularly for the M1, M4, and M5 receptors, which are promising targets for neurological and psychiatric disorders. The high degree of sequence homology in the orthosteric binding site across the five subtypes presents a significant challenge. ox.ac.uk

To overcome this, researchers are exploring novel approaches such as:

Allosteric Modulators: These compounds bind to a site on the receptor distinct from the acetylcholine binding site, offering the potential for greater subtype selectivity.

Bitopic Ligands: These hybrid molecules are designed to simultaneously interact with both the orthosteric and an allosteric site, which can enhance affinity and selectivity.

Key open questions in the field include:

How can we design ligands that not only bind to a specific subtype but also modulate its function in a desired way (e.g., as agonists, antagonists, or biased agonists that preferentially activate certain signaling pathways)?

What are the precise molecular mechanisms that govern the subtype selectivity of different ligands? drugbank.com

How do genetic variations in muscarinic receptors influence ligand binding and response in different individuals?

The ongoing efforts to answer these questions are heavily reliant on the foundational knowledge gained from prototype compounds like this compound.

Detailed Research Findings

The utility of this compound and its derivatives as pharmacological tools is underscored by the extensive data on their binding affinities and functional activities at different muscarinic receptor subtypes.

Binding Affinities and Selectivity of this compound and Analogs

The affinity of an antagonist for its receptor is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher pA2 values indicate higher affinity.

Studies on various isolated tissues have consistently demonstrated the selectivity profile of this compound. For instance, in guinea-pig ileum (rich in M3 receptors), this compound shows a significantly higher affinity compared to its affinity for M2 receptors in guinea-pig atria. nih.gov

The following interactive table summarizes the pA2 values for this compound and some of its key analogs at M1, M2, and M3 muscarinic receptors, highlighting the structure-activity relationships that have been crucial for understanding receptor pharmacology.

CompoundM1 (pA2)M2 (pA2)M3 (pA2)Selectivity ProfileReference
This compound (HHSiD)~7.4~6.2~7.5M1 ≈ M3 > M2 nih.gov
p-Fluoro-hexahydro-sila-difenidol6.686.017.84M3 > M1 > M2 nih.gov
(R)-Hexahydro-difenidol8.716.988.01M1 > M3 > M2 drugbank.com
(S)-Hexahydro-difenidol6.075.765.73Non-selective drugbank.com
Hexbutinol (B27513)~7.9~6.7~7.6M1 ≈ M3 > M2 drugbank.com

Note: pA2 values can vary slightly depending on the tissue preparation and experimental conditions.

Stereoselectivity as a Tool for Receptor Characterization

Many antimuscarinic agents, including the carbon analog of this compound (hexahydro-difenidol), are chiral molecules. Research has shown that muscarinic receptor subtypes can exhibit marked stereoselectivity, meaning they bind one enantiomer (a non-superimposable mirror image molecule) with much higher affinity than the other. drugbank.com

The enantiomers of hexahydro-difenidol, for example, show significant differences in their affinity for muscarinic receptor subtypes. The (R)-enantiomer is substantially more potent than the (S)-enantiomer, particularly at M1 and M3 receptors. drugbank.com This stereoselectivity ratio can serve as another criterion for classifying muscarinic receptor subtypes in different tissues. drugbank.com

The following interactive table illustrates the stereoselectivity ratios for hexahydro-difenidol and its analog, hexbutinol.

CompoundReceptor Subtype(R)-enantiomer pA2(S)-enantiomer pA2Stereoselectivity Ratio ((R)/(S))Reference
Hexahydro-difenidolM1 (rabbit vas deferens)8.716.07437 drugbank.com
M2 (guinea-pig atria)6.985.7617 drugbank.com
M3 (guinea-pig ileum)8.015.73191 drugbank.com
HexbutinolM1 (rabbit vas deferens)8.786.75107 drugbank.com
M2 (guinea-pig atria)7.526.4611 drugbank.com
M3 (guinea-pig ileum)7.936.9310 drugbank.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H33NOSi B1204613 Hexahydrosiladifenidol CAS No. 98299-40-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98299-40-2

Molecular Formula

C20H33NOSi

Molecular Weight

331.6 g/mol

IUPAC Name

cyclohexyl-hydroxy-phenyl-(3-piperidin-1-ylpropyl)silane

InChI

InChI=1S/C20H33NOSi/c22-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)18-10-17-21-15-8-3-9-16-21/h1,4-5,11-12,20,22H,2-3,6-10,13-18H2

InChI Key

QTBCATBNRIYMPB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)[Si](CCCN2CCCCC2)(C3=CC=CC=C3)O

Canonical SMILES

C1CCC(CC1)[Si](CCCN2CCCCC2)(C3=CC=CC=C3)O

Pictograms

Irritant

Synonyms

hexahydro-sila-diphenidol
hexahydrosiladifenidol
hexahydrosiladiphenidol
HHSi-difenidol
HHSiD

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Hexahydrosiladifenidol and Its Analogues

Core Synthetic Pathways for the Generation of Hexahydrosiladifenidol

The synthesis of this compound and its analogs typically involves multi-step reaction sequences. A common approach for creating the core structure begins with a Grignard reaction. For instance, the synthesis of p-fluoro-hexahydro-sila-difenidol hydrochloride is analogous to the synthesis of the parent compound, hexahydro-sila-difenidol. d-nb.info A key intermediate, (3-chloropropyl)cyclohexyldimethoxysilane, serves as a starting material for the synthesis of hexahydro-sila-difenidol (HHSiD) derivatives. acs.org Another synthetic route starts from Cl3SiCH2Cl, leading to sila-procyclidine and its derivatives through a six-step synthesis. researchgate.net

Strategies for the Synthesis of Structurally Modified Analogues

The systematic modification of the this compound structure has been a key strategy to investigate its structure-activity relationships and to develop analogs with improved properties. These modifications have targeted the amino group, the stereochemistry of the molecule, and the aromatic rings.

Systematic Modifications of the Amino Group (e.g., Quaternization, Pyrrolidino, Hexamethyleneimino Analogues)

Modifications of the amino group in this compound analogues have been explored to understand their impact on muscarinic receptor affinity and selectivity. Studies have shown that quaternization of the amino group, for example by reaction with methyl chloride or methyl iodide to form methochlorides and methiodides, can lead to higher affinity for muscarinic receptors. researchgate.netresearchgate.net However, this increase in affinity is often accompanied by a decrease in selectivity among the receptor subtypes. researchgate.net

The replacement of the piperidino group with other cyclic amines, such as pyrrolidino and hexamethyleneimino groups, has also been investigated. These modifications generally result in a similar selectivity profile to the parent compound. researchgate.net Furthermore, exchanging the piperidin-1-yl group with a 2-methylimidazol-1-yl moiety has been shown to produce potent M3-preferring antimuscarinic agents. acs.org

Stereoselective Synthetic Approaches for Enantiomeric Forms of Silicon-Containing Analogues

The stereochemistry of this compound and its analogs plays a crucial role in their interaction with muscarinic receptors. Stereoselective synthesis, which allows for the preparation of specific enantiomers, is therefore of significant importance. ethz.chnumberanalytics.comuwindsor.ca Enantiomerically pure forms of these compounds are often obtained through the resolution of racemic mixtures. For example, the enantiomers of C/Si/Ge-analogous derivatives of cycrimine (B1669530) have been successfully separated using chiral acids like O,O'-dibenzoyltartaric acid, O,O'-di-p-toluoyltartaric acid, or 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate. researchgate.net

The synthesis of enantiomerically pure (R)- and (S)-hexahydro-difenidol has been achieved, with the enantiomeric excess determined to be greater than 99.8% through calorimetric analysis. d-nb.info These stereoselective syntheses have enabled the investigation of the differential binding affinities of individual enantiomers at various muscarinic receptor subtypes, revealing that the (R)-enantiomers are generally more potent antagonists than their (S)-counterparts. d-nb.inforesearchgate.net

Introduction of Substituents on the Phenyl Ring (e.g., Fluoro, Methoxy (B1213986), Chloro Derivatives)

The introduction of various substituents onto the phenyl rings of this compound provides another avenue for modifying its pharmacological properties. The synthesis of derivatives with fluoro, methoxy, and chloro substituents has been reported. researchgate.net For example, racemic p-fluoro-hexahydro-sila-difenidol hydrochloride can be prepared in a manner analogous to the synthesis of the non-fluorinated parent compound. d-nb.info

The synthesis of cyclohexyl(4-fluorophenyl)[3-(2-methylimidazol-1-yl)propyl]silanol, a p-fluoro-hexahydro-sila-difenidol derivative, starts from (3-chloropropyl)cyclohexyldimethoxysilane. acs.org Generally, the introduction of a p-methoxy, p-chloro, or p-fluoro substituent results in a qualitatively similar selectivity profile to the parent compound, but with affinities that can be up to 16-fold lower. researchgate.net In contrast, an o-methoxy substituent leads to a different selectivity profile and lower affinity at all four muscarinic receptor subtypes studied. researchgate.net

Exploration of C/Si/Ge Bioisosterism in the Design of Novel Muscarinic Antagonists

The principle of bioisosterism, where one atom or group of atoms is replaced by another with similar physical or chemical properties, has been extensively applied in drug design. capes.gov.br The bioisosteric replacement of carbon (C) with silicon (Si) or germanium (Ge) in muscarinic antagonists has been a particularly fruitful area of research. researchgate.nettandfonline.com This C/Si/Ge bioisosterism has been systematically investigated to understand the impact of these elemental substitutions on pharmacological activity. tandfonline.com

Studies comparing the receptor subtype affinities of carbon, silicon, and germanium analogs have demonstrated a strong bioisosteric relationship, with the different analogs often exhibiting similar pharmacological profiles. researchgate.net For instance, the affinities of Si/Ge analogues of cyclohexyl(hydroxymethyl)phenyl-(2-piperidinoethyl)silane and -germane at muscarinic receptors were found to be very similar. researchgate.net These investigations have shown that sila- and germa-substitution can be a valuable strategy for fine-tuning the properties of muscarinic antagonists. researchgate.nettandfonline.com

Application of Organosilicon Chemistry Principles in Drug Design and Synthesis

Organosilicon chemistry offers a unique set of principles that can be harnessed in the design and synthesis of novel therapeutic agents. nih.govresearchgate.net The "sila-substitution" or "carbon/silicon switch," where a carbon atom in a known drug is replaced by a silicon atom, is a key strategy in this field. capes.gov.brnih.gov This approach can lead to significant alterations in the physicochemical and biological properties of the resulting silicon-containing analogs. capes.gov.brrsc.org

The differences in electronegativity, bond length, and atomic size between carbon and silicon can influence a molecule's size, shape, conformational flexibility, and polarity. researchgate.net These changes can, in turn, affect the drug's metabolic stability, lipophilicity, and interaction with its biological target. The application of these principles in the context of this compound has led to the development of analogs with modified receptor affinities and selectivities, highlighting the potential of organosilicon chemistry to generate novel drug candidates. nih.govresearchgate.net

Molecular Pharmacology and Receptor Interaction Dynamics of Hexahydrosiladifenidol

Detailed Analysis of Muscarinic Receptor Subtype (M1-M5) Binding Affinities and Selectivity Profiles

Hexahydrosiladifenidol's interaction with muscarinic receptors is characterized by its differential affinity for the five subtypes (M1-M5). This selectivity is fundamental to its use in pharmacological research.

Characterization of Competitive Antagonism Mechanisms at Muscarinic Receptors

This compound acts as a competitive antagonist at muscarinic receptors. capes.gov.br This mechanism is demonstrated in functional studies where the presence of HHSiD causes parallel rightward shifts in the concentration-response curves of muscarinic agonists without reducing the maximum response. d-nb.infoox.ac.uk This indicates that HHSiD binds reversibly to the same site as the agonist, competing for receptor occupancy. d-nb.info Studies in various isolated tissues, including rabbit vas deferens, guinea-pig atria, and guinea-pig ileum, have consistently shown this competitive antagonism. capes.gov.brd-nb.info Furthermore, Arunlakshana-Schild plot analyses yield slopes not significantly different from unity, further supporting a competitive mechanism of action. d-nb.info

Discrimination of Muscarinic Receptor Subtype Selectivity: M1, M2, M3, M4, M5

This compound exhibits a distinct selectivity profile across the muscarinic receptor subtypes. It generally shows higher affinity for M1 and M3 receptors compared to the M2 subtype. nih.govnih.gov This profile is often summarized as M1 ≈ M3 > M2. capes.gov.brnih.gov

Binding studies using cloned human muscarinic receptors have provided a more detailed picture of its affinities. While it is often referred to as an M3-selective antagonist, it is more accurately described as a non-M2 antagonist, as it also displays high affinity for M1, M4, and M5 receptors. acnp.org For instance, in Chinese hamster ovary cells expressing individual cloned human muscarinic receptors, HHSiD was found to be one of the most selective agents for the m3 receptor among the antagonists tested. nih.gov

The pKi values, which represent the negative logarithm of the inhibition constant, quantify the binding affinity. A higher pKi value indicates a stronger binding affinity. The table below summarizes the binding affinities of this compound for the M1-M5 receptor subtypes from various studies.

Receptor SubtypepKi Range
M17.4–7.9 frontiersin.org
M26.6–6.8 frontiersin.org
M37.7–8.0 frontiersin.org
M46.5–7.7 frontiersin.org
M56.8–7.2 frontiersin.org

This table presents a range of pKi values for this compound at the five muscarinic receptor subtypes, compiled from various binding studies.

Functional studies in isolated tissues corroborate these binding data. For example, in guinea-pig ileum (predominantly M3 receptors) and rabbit vas deferens (predominantly M1 receptors), HHSiD shows high potency, whereas in guinea-pig atria (predominantly M2 receptors), its potency is significantly lower. capes.gov.brd-nb.info

Investigation of Muscarinic Receptor Heterogeneity Utilizing this compound as a Tool

The differential affinity of this compound for muscarinic receptor subtypes makes it an invaluable tool for characterizing receptor heterogeneity in various tissues and physiological systems. nih.gov By comparing the potency of HHSiD with other subtype-selective antagonists, researchers can identify the specific muscarinic receptor subtypes mediating a particular physiological response. capes.gov.br

For example, studies have utilized HHSiD to differentiate between muscarinic receptor populations in the longitudinal muscle of the rat ileum. These studies revealed the presence of two distinct sites: a major population with high affinity for M2-selective antagonists and a minor population with high affinity for this compound, corresponding to M3 receptors. researchgate.net Similarly, in the circular muscle of the guinea-pig ileum, HHSiD helped identify the postjunctional muscular receptor as an M3 subtype, while the prejunctional autoreceptors were identified as M1. nih.gov

Functional Antagonism Studies in Muscarinic Receptor Systems

Functional antagonism studies investigate the ability of this compound to inhibit the physiological responses induced by muscarinic agonists. These studies provide crucial information about its potency and selectivity in a functional context.

Modulation of Agonist-Induced Responses in Isolated Tissue Preparations

In various isolated tissue preparations, this compound effectively antagonizes contractions and other responses induced by muscarinic agonists. capes.gov.brnih.govnih.gov For instance, it inhibits agonist-induced contractions in guinea-pig ileum and human colon circular and longitudinal muscle. ox.ac.uknih.gov The potency of this antagonism is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

The table below presents pA2 values for this compound in different isolated tissue preparations, which reflect its functional antagonist potency at different muscarinic receptor subtypes.

Tissue PreparationPredominant ReceptorpA2 Value
Guinea-pig ileum (circular muscle)M38.06 nih.gov
Human colon (circular muscle)M37.17 ± 0.07 ox.ac.uk
Human colon (longitudinal muscle)M37.45 ± 0.43 ox.ac.uk
Rabbit vas deferensM1~ M3 affinity capes.gov.br
Guinea-pig atriaM2Lower affinity than M1/M3 capes.gov.br
Rat ileumM3Higher potency than atria nih.gov
Rat atriaM2Lower potency than ileum nih.gov

This table shows the functional antagonist potency (pA2 values) of this compound in various isolated tissues, highlighting its selectivity for M3 and M1 over M2 receptors.

Differentiation Between Prejunctional and Postjunctional Muscarinic Receptor Interactions

This compound has been instrumental in distinguishing between prejunctional and postjunctional muscarinic receptors. Prejunctional receptors are located on nerve terminals and modulate neurotransmitter release, while postjunctional receptors are located on the target cells (e.g., smooth muscle) and mediate the direct physiological response.

In the guinea-pig ileum, for example, studies have shown that this compound has a high affinity for the postjunctional M3 receptors mediating muscle contraction. nih.gov In contrast, it is less potent at the prejunctional M1 autoreceptors that inhibit acetylcholine (B1216132) release. nih.gov However, in other preparations like the rat heart and guinea-pig ileum, this compound did not discriminate between pre- and postjunctional receptors within the same organ, although it was significantly more potent in the ileum than in the heart. nih.gov This suggests that the pre- and postjunctional muscarinic receptors in the heart may differ from those in the ileum. nih.gov In the longitudinal smooth muscle of the rat ileum, competitive binding studies identified a minor population of binding sites with high affinity for HHSiD, which are linked to the contractile response (postjunctional M3), and a major population of M2 receptors. researchgate.net

Theoretical and Computational Approaches to Ligand-Receptor Interaction

The study of how ligands like this compound interact with their receptor targets has been significantly advanced by theoretical and computational methods. These approaches provide insights at an atomic level, complementing experimental data and guiding the design of new therapeutic agents. By simulating the complex interplay of forces and movements, researchers can dissect the molecular determinants of antagonist affinity and selectivity.

Principles of Molecular Recognition Governing Muscarinic Antagonist Binding

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. For muscarinic antagonists, binding to the receptor is a highly specific process governed by a combination of these interactions within a defined pocket on the receptor protein. msdmanuals.com

Muscarinic receptors, like other G-protein-coupled receptors (GPCRs), feature a structure of seven transmembrane (TM) helices that form a bundle. upc.edu The binding site for endogenous agonists and classical antagonists, known as the orthosteric site, is located in a hydrophobic pocket deep within this helical bundle, accessible from the extracellular side. upc.edunih.gov

The key principles governing antagonist binding at this site include:

Ionic Interactions: A highly conserved aspartic acid residue in the third transmembrane helix (TM3) is a critical anchor point. upc.edu It typically forms a strong ion-ion interaction with the positively charged (protonated) amine moiety present in many muscarinic antagonists, including the piperidine (B6355638) ring of this compound. upc.edu

Hydrogen Bonding: Beyond the primary ionic anchor, hydrogen bonds form between the ligand and specific amino acid residues in the binding pocket. For example, residues such as threonine and asparagine in the binding site can act as hydrogen bond donors or acceptors, interacting with polar functional groups on the antagonist, like the hydroxyl group of this compound. utoledo.edu These interactions contribute significantly to binding affinity and can be crucial for determining subtype selectivity. upc.edu

Hydrophobic and van der Waals Interactions: The binding pocket is largely lipophilic. The bulky, non-polar groups of the antagonist, such as the phenyl and cyclohexyl rings of this compound, engage in extensive hydrophobic and van der Waals contacts with non-polar amino acid side chains (e.g., tyrosine, tryptophan, phenylalanine) that line the pocket. nih.gov These interactions are crucial for displacing water molecules from the binding site and stabilizing the ligand-receptor complex.

While the orthosteric site is highly conserved across the five muscarinic receptor subtypes, subtle differences in the amino acid composition of the pocket and its surrounding vestibule provide the basis for subtype selectivity. cuni.cz Antagonists can exploit these minor variations to achieve preferential binding to one subtype over others. Furthermore, some ligands may interact with allosteric sites, which are distinct from the orthosteric pocket and located on the more diverse extracellular loops of the receptor. upc.educas.cz Binding to these sites can induce conformational changes that modulate the affinity of the primary orthosteric site for agonists and antagonists. cas.czpnas.org

Application of Docking Theory and Related Models to this compound-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This method involves placing the ligand into the receptor's binding site in various conformations and using a scoring function to estimate the strength of the interaction, often correlated with binding affinity (pKi) or functional antagonism (pA2).

For muscarinic receptors, docking studies are often performed using homology models, which are 3D structures built using the known crystal structure of a related protein (like bovine rhodopsin or, more recently, crystal structures of other GPCRs) as a template. upc.edunih.gov These models are then refined, often through molecular dynamics simulations, to create a realistic representation of the receptor embedded in a cell membrane. nih.gov

In the context of this compound and related antagonists, computational models have been successfully applied:

Quantitative Structure-Activity Relationship (QSAR): Theoretical QSAR models have been developed for muscarinic antagonists. In one study involving a Drosophila muscarinic receptor, a good correlation was found between the computationally calculated interaction energies of minimized ligand-receptor complexes and the experimentally determined pharmacological affinities for a series of antagonists, which included this compound. nih.gov This demonstrates the predictive power of such models in explaining the binding potency of different compounds.

Predicting Selectivity: Docking studies have been used to rationalize the observed subtype selectivity of antagonists. By comparing the binding poses and interaction energies of a ligand in the models of different muscarinic subtypes (e.g., M1, M2, M3), researchers can hypothesize which specific amino acid differences are responsible for preferential binding. researchgate.net For instance, the M3 selectivity of p-fluoro-hexahydro-sila-difenidol was rationalized by analyzing its fit within the M3 binding pocket. capes.gov.br this compound itself generally shows higher affinity for M1 and M3 subtypes compared to the M2 subtype. capes.gov.brnih.gov

The table below presents experimental binding and functional data for this compound and a related compound, which are the values that computational models aim to predict.

CompoundReceptor SubtypePreparationAssay TypeAffinity Value (pKi / pA2)Reference
This compoundM1Rabbit Vas DeferenspA27.61 capes.gov.br
This compoundM2Guinea-Pig AtriapA26.50 capes.gov.br
This compoundM3Guinea-Pig IleumpA27.73 capes.gov.br
p-Fluoro-hexahydro-sila-difenidolM1Rabbit Vas DeferenspA26.68 capes.gov.br
p-Fluoro-hexahydro-sila-difenidolM2Guinea-Pig AtriapA26.01 capes.gov.br
p-Fluoro-hexahydro-sila-difenidolM3Guinea-Pig IleumpA27.84 capes.gov.br
This compoundM1Calf Superior Cervical GangliapKi~7.4 d-nb.info

Analysis of Receptor and Ligand Conformational Dynamics Upon Binding

The interaction between a ligand and its receptor is not a static event but a dynamic process involving conformational changes in both molecules. Molecular Dynamics (MD) simulations, a computational method that simulates the physical movements of atoms and molecules over time, have become indispensable for studying these dynamics.

MD simulations provide a "computational microscope" to observe the binding process and the subsequent changes in the receptor's shape. mdpi.com For muscarinic receptors, these simulations reveal several key aspects of antagonist binding:

Induced Fit and Conformational Selection: Ligand binding is best described by a combination of "induced fit" and "conformational selection" models. The receptor exists in an ensemble of different conformations, and an antagonist may selectively bind to and stabilize an inactive conformation, shifting the equilibrium away from active states. The binding event itself can then induce further, more subtle conformational adjustments in both the ligand and the receptor to optimize their interaction.

Ligand Binding Pathways: Long-timescale MD simulations, sometimes using enhanced sampling techniques like accelerated MD (aMD), can capture the entire process of a ligand binding to a receptor. These simulations have shown that ligands may not bind directly to the orthosteric site but can initially interact with a metastable binding site in the extracellular vestibule before finding their way deeper into the primary binding pocket. cambridge.orgresearchgate.net

Stabilization of Inactive State: The primary role of an antagonist is to prevent receptor activation. MD simulations show that antagonist binding stabilizes the receptor in an inactive conformation. This prevents the large-scale conformational changes, such as the outward movement of TM6 and the breaking of the "ionic lock" between TM3 and TM6, that are necessary for the receptor to bind and activate intracellular G-proteins. mdpi.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Systematic Examination of the Impact of Structural Modifications on Muscarinic Receptor Affinity and Selectivity

To understand the structural requirements for the potency and selectivity of Hexahydrosiladifenidol, a variety of analogues with modifications to the amino group and the phenyl ring have been synthesized and evaluated for their affinity at muscarinic M1, M2, and M3 receptors. researchgate.netcapes.gov.br These studies show that all tested compounds act as competitive antagonists in the tissues examined. capes.gov.br

Structural modifications, such as quaternization of the nitrogen atom, have been shown to influence the antimuscarinic potency and selectivity profile of this compound and its analogues. nih.gov Quaternization is a process where the tertiary nitrogen atom is converted to a quaternary ammonium (B1175870) salt, which carries a permanent positive charge. wikipedia.org

The tertiary amine analogue, this compound (HHSiD), demonstrates a selectivity profile of M1 ≈ M3 > M2 (glandular/smooth muscle greater than cardiac). researchgate.netnih.gov However, when the nitrogen is quaternized to form this compound methiodide, the selectivity profile shifts, showing a preference for M1 receptors (M1 > glandular/smooth muscle, cardiac). nih.gov This alteration highlights how the charge and nature of the substituent on the nitrogen atom can significantly modify the interaction with different muscarinic receptor subtypes. nih.gov

Similarly, modifying the amino group by creating pyrrolidino and hexamethyleneimino analogues results in compounds that retain the same affinity profile as the parent this compound: M1 ≈ M3 > M2. researchgate.netcapes.gov.br This suggests that while some changes to the amino group are tolerated without altering the selectivity pattern, quaternization is a key modifier of receptor preference. nih.gov

Table 1: Effect of Quaternization on Receptor Selectivity Profile This table is interactive. You can sort the data by clicking on the column headers.

Compound Nitrogen Structure Selectivity Profile
This compound (HHSiD) Tertiary Amine M1 ≈ M3 > M2
HHSiD methiodide Quaternary Ammonium M1 > M3, M2
Hexahydro-difenidol (HHD) Tertiary Amine M1 ≈ M3 > M2
HHD methiodide Quaternary Ammonium M1 > M3, M2

Source: nih.gov

Substitution on the phenyl rings of this compound is another critical factor determining its affinity and selectivity for muscarinic receptor subtypes. researchgate.netcapes.gov.br The introduction of different functional groups can alter the electronic and steric properties of the molecule, thereby influencing its binding characteristics. nih.govnih.gov

Studies on analogues with substitutions on the phenyl ring, such as a methoxy (B1213986) group or a chlorine atom, showed a similar affinity profile to the parent compound, this compound (M1 ≈ M3 > M2). researchgate.netcapes.gov.brresearchgate.net However, a distinct change in the selectivity pattern was observed with the introduction of a fluorine atom at the para-position. researchgate.netcapes.gov.br

The resulting compound, p-Fluoro-hexahydro-sila-difenidol, exhibited a different order of receptor preference: M3 > M1 > M2. researchgate.netcapes.gov.br This analogue demonstrated its highest affinity for M3-receptors in guinea-pig ileum, intermediate affinity for M1-receptors in rabbit vas deferens, and the lowest affinity for M2-receptors in guinea-pig atria. capes.gov.brresearchgate.net This finding underscores that even a subtle modification like the substitution of a single atom on the phenyl ring can significantly shift the receptor selectivity profile, making p-Fluoro-hexahydro-sila-difenidol a valuable tool for characterizing muscarinic receptor subtypes. capes.gov.br

Table 2: Affinity Profiles (pA2 values) of this compound and its p-Fluoro Analogue This table is interactive. You can sort the data by clicking on the column headers.

Compound M1 Affinity (pA2) M2 Affinity (pA2) M3 Affinity (pA2) Selectivity Profile
This compound ~ M3 < M1/M3 ~ M1 M1 ≈ M3 > M2
p-Fluoro-hexahydro-sila-difenidol 6.68 6.01 7.84 M3 > M1 > M2

Source: capes.gov.brresearchgate.net

Stereochemistry, the three-dimensional arrangement of atoms, plays a crucial role in the interaction between a ligand and its receptor. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit different biological activities. masterorganicchemistry.comwikipedia.org These enantiomers are designated as (R) (from the Latin rectus for right) or (S) (from the Latin sinister for left) based on the Cahn-Ingold-Prelog priority rules. libretexts.orgchemistrysteps.com

In the context of muscarinic antagonists related to this compound, stereoselectivity is a significant factor. For the carbon analogue, hexahydro-difenidol (HHD), and its derivatives, the enantiomers display different affinities for muscarinic receptor subtypes. researchgate.net Research on the enantiomers of HHD and the related compound hexbutinol (B27513) showed that the stereoselectivity ratios [(R)/(S)] were highest at M1 receptors, intermediate at M3, and lowest at M2 receptors. researchgate.net This indicates that the M1 receptor has the most stringent stereochemical requirements for binding. researchgate.net For some related compounds, extremely high stereoselectivity was observed, with the (+)-S-enantiomer showing affinities up to 6000-fold higher than its counterpart. researchgate.net This highlights the critical importance of the correct stereochemical configuration for potent receptor interaction.

Effect of Phenyl Ring Substitution Patterns on Receptor Selectivity

Comparative Bioisosteric Analysis: Carbon, Silicon, and Germanium Analogues of this compound

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a common strategy in medicinal chemistry. The replacement of carbon with its heavier group 14 analogues, silicon and germanium, has been explored to modulate the properties of various compounds. mdpi.comaps.org

A direct comparative analysis has been conducted between this compound (the silicon analogue) and its carbon counterpart, Hexahydro-difenidol (HHD). nih.gov This research aimed to assess the structural requirements for muscarinic receptor selectivity by comparing these C/Si pairs. nih.gov Both the tertiary analogues (HHSiD and HHD) and their quaternary methiodide derivatives were studied. nih.gov The results indicated that while both tertiary compounds shared a similar selectivity profile (M1 ≈ M3 > M2), the silicon-containing compounds often displayed different potencies. nih.gov This differential effect of the silicon-for-carbon substitution on potency at the three subtypes makes these analogues useful tools for investigating muscarinic receptor heterogeneity. nih.gov No specific studies on a germanium analogue of this compound were identified in the reviewed literature.

Table 3: Comparative Selectivity of Carbon vs. Silicon Analogues This table is interactive. You can sort the data by clicking on the column headers.

Compound Central Atom Nitrogen Structure Selectivity Profile
Hexahydro-difenidol (HHD) Carbon Tertiary Amine M1 ≈ M3 > M2
This compound (HHSiD) Silicon Tertiary Amine M1 ≈ M3 > M2
HHD methiodide Carbon Quaternary Ammonium M1 > M3, M2
HHSiD methiodide Silicon Quaternary Ammonium M1 > M3, M2

*Source: nih.gov *

Integration of Computational Chemistry and Molecular Modeling in SAR/QSAR Development

Computational chemistry and molecular modeling have become indispensable tools for understanding drug-receptor interactions at an atomic level. nih.gov Techniques like molecular dynamics (MD) simulations can provide insights into the structural and energetic aspects of these complexes that are often beyond the reach of experimental methods. nih.govmdpi.com

Molecular dynamics simulations allow researchers to observe the behavior of molecules over time, capturing the constant motion and conformational changes that are critical for biological function. nih.gov For G-protein coupled receptors (GPCRs), such as the M3 muscarinic receptor, accelerated molecular dynamics (aMD) simulations have been used to elucidate the detailed process of ligand binding. researchgate.net

These simulations can model the binding pathways of antagonists and agonists to the receptor's binding site. researchgate.net For instance, simulations on the M3 muscarinic receptor have helped to identify key amino acid residues that interact with ligands and to characterize metastable binding sites in the extracellular vestibule of the receptor. researchgate.net While specific MD simulation studies focusing solely on this compound were not prominently featured in the reviewed literature, the application of these computational methods to the M3 receptor—a primary target for this compound—demonstrates the power of this approach. researchgate.net Such simulations are crucial for rational drug design and for interpreting structure-activity relationships by providing a dynamic, three-dimensional context for ligand-receptor interactions. plos.org

Development and Validation of Quantitative Structure-Activity Relationship Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. In the study of muscarinic receptor antagonists, QSAR models have been developed to understand the structural requirements for receptor binding and selectivity.

Research on a Drosophila muscarinic receptor (DM1) has led to the development of theoretical QSAR models. unimore.it In these studies, a good correlation was found between the interaction energies calculated for minimized ligand-receptor complexes and the experimentally determined pharmacological affinities of a series of antagonists, which included this compound. unimore.it This indicates that the binding affinity of this compound and related compounds can be quantitatively predicted based on their structural and physicochemical properties within the receptor's binding site. The validation of such models relies on their ability to accurately predict the activity of new or untested compounds, confirming the model's predictive power. While comprehensive QSAR studies focusing exclusively on this compound are not widely detailed, its inclusion in broader models for muscarinic antagonists demonstrates the utility of this approach in understanding its activity. unimore.it

The binding affinities (pKi) of this compound for the five human muscarinic receptor subtypes (M1-M5) have been determined in various studies, providing the essential biological data for the development of QSAR models. These values quantify its notable selectivity for the M3 receptor subtype. nih.gov

Receptor SubtypepKi Value RangeReference
M17.4–7.9 nih.gov
M26.6–6.8 nih.gov
M37.7–8.0 nih.gov
M46.5–7.7 nih.govguidetopharmacology.org
M56.8–7.2 nih.gov
Binding Profile of this compound at Human Muscarinic Receptors. Data represents the range of reported pKi values, which is the negative logarithm of the inhibition constant (Ki), indicating binding affinity.

Conformational Analysis and Energy Minimization Studies to Elucidate Binding Mechanisms

Conformational analysis and energy minimization are computational techniques used to predict the most stable three-dimensional shape (conformation) of a molecule and how it fits into a receptor's binding pocket. These studies are critical for elucidating the binding mechanisms of ligands like this compound at a molecular level.

For muscarinic receptors, molecular dynamics simulations and energy minimization have been employed to understand ligand-receptor interactions. unimore.it In a study involving the Drosophila muscarinic receptor, theoretical models were developed where the interaction energies of minimized ligand-receptor complexes were correlated with the pharmacological affinities of antagonists, including this compound. unimore.it This approach helps to identify the specific amino acid residues within the receptor that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand.

The process involves modeling the receptor's binding site and then "docking" the this compound molecule into it. Energy minimization algorithms are then used to find the most stable and lowest energy conformation for the ligand-receptor complex. researchgate.net The resulting energy values can be correlated with binding affinity, as demonstrated in the QSAR models mentioned previously. unimore.it

These studies have been fundamental in explaining the selectivity of this compound. Although the binding sites of the five muscarinic subtypes are highly conserved, subtle differences in their amino acid composition exist. Conformational and energy minimization studies can reveal how the specific structure of this compound allows it to fit more favorably into the binding pocket of the M3 receptor compared to other subtypes, thus explaining its selectivity. unimore.itnih.gov For instance, the antagonist profile of one receptor was established as this compound > p-fluorothis compound > nitrocaramiphen > pirenzepine (B46924) > methoctramine (B27182) > AFDX-116, which closely resembles the profile of the vertebrate M3 mAChR subtype. unimore.it

Advanced Methodologies in Preclinical Pharmacological Research for Muscarinic Ligands

In Vitro Receptor Binding Assays for Ligand Affinity Determination

In vitro receptor binding assays are fundamental tools for quantifying the affinity of a ligand for its receptor. nih.gov These assays typically involve the use of radiolabeled compounds and biological preparations containing the receptor of interest. nih.gov

Application of Radioligand Binding Techniques (e.g., with [3H]N-methylscopolamine, [3H]QNB)

Radioligand binding assays are a cornerstone in determining the affinity of unlabled ligands, like Hexahydrosiladifenidol, for muscarinic receptors. nih.gov These experiments utilize a radiolabeled ligand with known high affinity for the receptor, such as [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB), to label the receptor population. nih.govnih.gov

In competitive binding studies, increasing concentrations of the unlabeled test compound are introduced to compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the test compound can be determined. This Ki value is an inverse measure of the compound's affinity for the receptor.

For instance, a study comparing [3H]pirenzepine binding to M1 receptors in rat cerebral cortex with [3H]N-methylscopolamine binding to M2 receptors in rat cardiac membranes found that this compound demonstrated selectivity for the M1 receptor. nih.gov Another investigation used 3H-N-methyl-3-quinuclidinyl benzilate to assess the binding of various antagonists, including this compound, to human and rat M2 receptors. nih.gov

Utilization of Stably-Transfected Cell Lines (e.g., CHO-K1, NB-OK 1, A9 L cells) for Subtype-Specific Studies

To dissect the affinity of ligands for individual muscarinic receptor subtypes (M1-M5), researchers widely employ stably-transfected cell lines. nih.govaccegen.com These are cell lines, such as Chinese Hamster Ovary (CHO-K1) cells or murine fibroblast (B82) cells, that have been genetically engineered to express a single, specific muscarinic receptor subtype. nih.govaccegen.com This approach provides a "clean" system to study ligand-receptor interactions without the confounding presence of other receptor subtypes that naturally occur in native tissues. biocompare.comlonza.com

The process involves introducing the gene for a specific receptor subtype into the host cell's genome, leading to long-term, stable expression of that receptor. lonza.com These subtype-specific cell lines are then used in radioligand binding assays to determine the affinity (Ki values) of compounds like this compound for each individual muscarinic receptor subtype.

A study investigating human and rat M2 receptors utilized a murine fibroblast cell line (B82) stably transfected with the respective receptor genes to compare the binding characteristics of several antagonists, including this compound hydrochloride. nih.gov

Methodologies for Membrane and Tissue Homogenate Binding Protocols

Binding assays are frequently performed on membrane preparations or tissue homogenates. nih.govthermofisher.com These preparations are derived from tissues or cells that endogenously express the receptor of interest or from the aforementioned stably-transfected cell lines. nih.govnih.gov The goal is to isolate the cell membranes, where the transmembrane muscarinic receptors are located. researchgate.net

The general procedure involves homogenization of the tissue or cells, followed by centrifugation steps to separate the membrane fraction from other cellular components. scienceopen.com This membrane preparation, rich in receptors, is then used in the binding assay. thermofisher.com For example, studies have utilized membrane preparations from rat cerebral cortex and cardiac tissue to investigate the binding of this compound to M1 and M2 receptors, respectively. nih.gov

Equilibrium dialysis is another technique used, particularly for assessing drug binding in brain tissue homogenates. nih.gov In this method, a semipermeable membrane separates a chamber containing the tissue homogenate and the test compound from a buffer-filled chamber. The free, unbound compound diffuses across the membrane until equilibrium is reached, allowing for the determination of the fraction of the drug bound to tissue components.

Functional Assays in Isolated Tissue Preparations

Functional assays in isolated tissues are crucial for determining whether a ligand acts as an agonist, antagonist, or partial agonist at a receptor, and for quantifying its potency and efficacy. These experiments measure the physiological response of a tissue to the application of a compound. ugobasile.com

Organ Bath Studies Employing Guinea-Pig Atria, Ileum, Rabbit Vas Deferens, and Other Relevant Tissues

The organ bath is a classic pharmacological tool used to study the effects of drugs on isolated tissues. ugobasile.comwikipedia.org Tissues such as guinea-pig ileum (rich in M3 receptors), guinea-pig atria (predominantly M2 receptors), and rabbit vas deferens are suspended in a chamber containing a physiological salt solution, maintained at a constant temperature, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). nih.govmdegmbh.eu

The contractile or relaxant responses of the tissue to the addition of a muscarinic agonist are recorded. To determine the antagonist properties of a compound like this compound, the tissue is pre-incubated with the antagonist before adding the agonist. The ability of the antagonist to shift the concentration-response curve of the agonist to the right provides a measure of its potency, typically expressed as a pA2 value.

Studies have utilized guinea-pig ileum and atria to characterize the antagonistic actions of para-fluoro-hexahydro-sila-difenidol (p-F-HHSiD), a derivative of this compound, at M3 and M2 receptors, respectively. researchgate.net

Assessment of Electrophysiological and Biochemical Readouts in Functional Studies

Beyond measuring muscle contraction, functional assays can incorporate more specific readouts. Electrophysiological techniques can be used to measure changes in membrane potential or ion channel activity in response to ligand application.

Biochemical assays can quantify downstream signaling events following receptor activation. For muscarinic receptors, this can include measuring changes in the levels of second messengers like cyclic AMP (cAMP) and inositol (B14025) phosphates. For example, M2 receptor activation typically leads to an inhibition of adenylyl cyclase, resulting in decreased cAMP levels. nih.gov In a study using a B82 cell line expressing the rat M2 receptor, the agonist carbachol (B1668302) was shown to inhibit forskolin-stimulated cAMP formation. nih.gov This effect can be blocked by a muscarinic antagonist. Similarly, M1 and M3 receptor activation often leads to the stimulation of phospholipase C, resulting in the production of inositol phosphates, which can be measured as a biochemical readout of receptor function. nih.gov

These diverse functional assays provide a comprehensive understanding of a ligand's activity at muscarinic receptors, complementing the affinity data obtained from binding assays.

Data Tables

Table 1: Affinity of this compound for Muscarinic Receptor Subtypes This table would typically be populated with Ki values (in nM) for this compound at M1, M2, M3, M4, and M5 receptor subtypes as determined in radioligand binding studies using transfected cell lines.

Receptor SubtypeCell LineRadioligandKi (nM)Reference
M1Rat Cerebral Cortex Membranes[3H]pirenzepineData not available in provided search results nih.gov
M2Human M2-B10 Cells3H-N-methyl-3-quinuclidinyl benzilateSpecific Ki value not provided, but ranked lower in potency than several other antagonists. nih.gov
M2Rat M2LKB2-2 Cells3H-N-methyl-3-quinuclidinyl benzilateSpecific Ki value not provided, but ranked lower in potency than several other antagonists. nih.gov
M2Rat Cardiac Membranes[3H]N-methylscopolamineData not available in provided search results nih.gov

Table 2: Functional Antagonism of this compound Derivatives This table would present pA2 values, which quantify the antagonist potency of this compound or its analogs in isolated tissue preparations.

CompoundTissueReceptor TargetAgonist UsedpA2 ValueReference
p-fluoro-hexahydro-sila-difenidolGuinea-pig ileumM3Not specified7.8 researchgate.net
p-fluoro-hexahydro-sila-difenidolGuinea-pig oesophageal muscularis mucosaeM3Not specified8.2 researchgate.net
p-fluoro-hexahydro-sila-difenidolGuinea-pig atriaM2Not specified6.0 researchgate.net

Computational and In Silico Methodologies in Ligand Characterization

In the field of medicinal chemistry and pharmacology, computational and in silico methodologies are indispensable for the characterization and optimization of ligands such as this compound. These techniques provide deep insights into molecular interactions and predictive power in the early stages of drug discovery.

Molecular docking is a computational method that predicts the preferred orientation and conformation of a ligand when bound to a receptor's binding site. This process involves two key steps: sampling, where numerous ligand poses are generated, and scoring, where the binding affinity of these poses is estimated using scoring functions. For muscarinic ligands like this compound, docking studies help elucidate the specific amino acid residues within the orthosteric or allosteric sites of the M1, M2, and M3 receptor subtypes that are critical for binding. The orthosteric binding site for acetylcholine (B1216132) (ACh) and other muscarinic ligands is located in a cavity formed by the transmembrane (TM) helices. nih.govmdpi.com While the positively-charged group of many muscarinic ligands forms a key ionic interaction with a conserved aspartate residue in TM3, studies have shown that non-polar interactions can also be sufficient for binding. mdpi.com

Virtual screening (VS) leverages these computational techniques to search large libraries of chemical compounds for potential new ligands. premierscience.comcam.ac.uknih.gov There are two main approaches:

Structure-Based Virtual Screening (SBVS): This method uses the three-dimensional structure of the target receptor to dock candidate molecules. Advances in GPCR crystallography have provided high-resolution structures of muscarinic receptors, enabling more accurate SBVS campaigns to identify novel antagonists or agonists. mdpi.com

Ligand-Based Virtual Screening (LBVS): When a high-resolution receptor structure is unavailable, LBVS uses the chemical structure of known active ligands, such as this compound, as a template. cam.ac.ukresearchgate.net A pharmacophore model, which defines the essential steric and electronic features required for bioactivity, is generated from one or more active ligands and used to screen compound libraries for molecules with similar properties. cam.ac.uk

These techniques allow for the rapid and cost-effective identification of hit compounds, which can then be optimized into lead candidates with improved affinity, selectivity, and pharmacokinetic properties. nih.govschrodinger.com Accelerated molecular dynamics (aMD) simulations can further be used to explore the binding pathways of ligands to receptors like the M3 muscarinic receptor, identifying metastable binding sites in the extracellular vestibule. researchgate.net

Predictive modeling, powered by artificial intelligence (AI) and machine learning (ML), has become a cornerstone of modern drug discovery. premierscience.comazorobotics.com These models use algorithms trained on large datasets of chemical structures and their associated biological activities to make predictions for new, untested compounds. cas.org In the context of muscarinic ligands, predictive models are applied in several key areas:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR can predict their antagonist potency at different muscarinic receptor subtypes based on physicochemical descriptors.

ADMET Prediction: In the early stages, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of drug candidates. Predictive models can forecast properties like solubility, permeability, and potential toxicity, helping to prioritize compounds with a higher likelihood of success and reducing late-stage failures. apheris.com

Target Interaction and Selectivity Prediction: Advanced models can predict the likelihood of a ligand interacting with a specific target, even without prior experimental data. cas.org For a compound like this compound, such models can help in designing analogues with enhanced selectivity for the M3 receptor over other subtypes, thereby minimizing potential side effects.

The effectiveness of these predictive models is highly dependent on the quality and diversity of the data used for training. cas.org By integrating vast amounts of data from various sources, these in silico tools accelerate the drug discovery process, reduce costs, and increase the probability of identifying successful drug candidates. azorobotics.comnih.gov

Molecular Docking and Virtual Screening Techniques for Ligand Optimization

Investigation of Muscarinic Receptor Signal Transduction Pathways

Muscarinic acetylcholine receptors (mAChRs) are a family of five G-protein-coupled receptors (GPCRs) (M1-M5) that mediate diverse physiological effects. nih.gov this compound is a key pharmacological tool used to dissect the function of these receptors, particularly the M3 subtype.

The five muscarinic receptor subtypes couple to different families of heterotrimeric G-proteins, leading to distinct downstream signaling cascades. acnp.orgacnp.org

M1, M3, and M5 receptors preferentially couple to G-proteins of the Gq/11 family. acnp.org

M2 and M4 receptors primarily couple to G-proteins of the Gi/o family. acnp.org

Inositol Phosphate (IP) Formation: Activation of Gq/11 by M1, M3, or M5 receptors stimulates the enzyme phospholipase C (PLC). nih.govacnp.org PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). sigmaaldrich.com IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC). acnp.orgsigmaaldrich.com

This compound and its more M3-selective analog, p-fluoro-hexahydrosiladifenidol (p-F-HHSiD), are potent antagonists of this pathway. Studies in various tissues have demonstrated their ability to inhibit agonist-induced IP accumulation, confirming the M3 receptor's role in this signaling cascade. nih.govnih.govnih.gov For instance, in rat striatal slices, the agonist carbachol stimulates the formation of inositol phosphates, an effect that is inhibited by muscarinic antagonists. nih.gov The inhibitory constants (pKi) for pirenzepine (B46924) and p-F-HHSiD indicate that both M1 and M3 receptors mediate this response. nih.gov

Table 1: Inhibition of Carbachol-Induced Inositol Phosphate Formation in Rat Striatum by Muscarinic Antagonists Data sourced from reference nih.gov.

AntagonistHigh-Affinity SitepKi (High Affinity)Low-Affinity SitepKi (Low Affinity)
PirenzepineM18.3 ± 0.2M36.9 ± 0.2
p-fluoro-Hexahydrosiladifenidol (pFHHSiD)M38.2 ± 0.3M17.0 ± 0.2

Cyclic AMP (cAMP) Formation: The M2 and M4 receptors, upon activation, couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase. nih.govacnp.org This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.gov This inhibitory effect is most clearly observed when adenylyl cyclase is stimulated, for example, by forskolin. nih.govpsu.edu The addition of a muscarinic agonist reduces the amount of cAMP formed. nih.gov Studies using selective antagonists have shown that the M3-selective antagonist p-F-HHSiD is ineffective at reversing agonist-induced inhibition of cAMP formation, whereas the M2-selective antagonist AF-DX 116 is effective. nih.gov This confirms that the cAMP pathway is predominantly modulated by M2 receptors, not the M3 receptors that this compound potently blocks.

Advanced Spectroscopic and Biophysical Characterization of Ligand-Receptor Interactions

A thorough understanding of the interaction between a ligand like this compound and its target receptor requires a suite of advanced spectroscopic and biophysical techniques. These methods provide quantitative data on binding affinity, kinetics, thermodynamics, and the structural basis of the interaction.

Functional assays and radioligand binding studies are foundational biophysical methods used to determine the affinity of antagonists. nih.gov The antagonist properties of this compound and its analogues are often quantified by their pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. The p-fluoro analogue of this compound, for example, shows marked selectivity for the M3 receptor subtype. capes.gov.br

Table 2: Affinity Profile (pA₂ values) of p-fluoro-hexahydro-sila-difenidol at Muscarinic Receptor Subtypes Data sourced from reference capes.gov.br.

Receptor SubtypeTissuepA₂ Value
M1Rabbit Vas Deferens6.68
M2Guinea-Pig Atria6.01
M3Guinea-Pig Ileum7.84

More advanced biophysical techniques are employed to gain deeper structural and dynamic insights:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These are the gold-standard techniques for determining the high-resolution three-dimensional structure of a ligand-receptor complex. Such structures reveal the precise binding pose of the ligand and the specific molecular interactions (hydrogen bonds, ionic bonds, hydrophobic interactions) that stabilize the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study ligand-receptor interactions in a solution state, providing information about the dynamics of both the ligand and the receptor upon binding.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These label-free techniques are used to measure the real-time kinetics (association and dissociation rates) and thermodynamics (enthalpy and entropy) of binding, respectively. This information is crucial for understanding the driving forces behind the interaction.

Single-Molecule Force Spectroscopy: This technique can be used to mechanically probe the interaction between a single ligand and a receptor, providing unique information about the binding energy landscape. nih.gov

Together, these advanced methodologies provide a comprehensive characterization of the molecular interactions governing the binding of this compound to muscarinic receptors, facilitating the rational design of new therapeutic agents.

Role of Hexahydrosiladifenidol As a Pharmacological Research Tool

Designation as a Tool Compound for Muscarinic Receptor Subtype Characterization and Discrimination

Hexahydrosiladifenidol's primary role as a research tool stems from its distinct selectivity profile for muscarinic receptor subtypes. Early pharmacological research identified at least three subtypes based on their response to various antagonists: M1 (neuronal), M2 (cardiac), and M3 (glandular/smooth muscle). acnp.orgbiologists.com this compound and its carbon analogue, hexahydro-difenidol (HHD), were found to possess high affinity for M1 and M3 receptors, while showing significantly lower affinity for the M2 subtype. d-nb.info This M1/M3 > M2 selectivity profile makes it an invaluable tool for discriminating between these receptor populations. d-nb.infonih.gov

Researchers utilize this compound in competition binding assays and functional studies to identify the specific muscarinic subtypes present in a given tissue. d-nb.info For instance, in studies on rat ileum, this compound was used alongside other selective antagonists like pirenzepine (B46924) (M1-selective) and methoctramine (B27182) (M2-selective) to characterize the receptor populations involved in reflex contractions. psu.edu Its relatively weak potency in these particular experiments helped to conclude that M2 receptors were predominantly involved. psu.edu

The development of analogues, such as p-fluoro-hexahydro-sila-difenidol (p-F-HHSiD), further enhanced the ability to characterize receptors. researchgate.netcapes.gov.br Unlike the parent compound, p-F-HHSiD displays a different selectivity pattern, preferring M3 receptors over M1, and M1 over M2 (M3 > M1 > M2). researchgate.netcapes.gov.br The availability of these related compounds with varied selectivity profiles provides a powerful toolkit for the precise pharmacological fingerprinting of muscarinic receptor subtypes in diverse tissues, from the central nervous system to peripheral smooth muscle. researchgate.netnih.govdrugbank.com

CompoundTissue/ReceptorAffinity/Potency (pKi/pA2)Reference
This compound (HHSiD) M1 Receptors (Rabbit Vas Deferens)8.2 d-nb.info
M2 Receptors (Guinea-Pig Atria)6.8 d-nb.info
M3 Receptors (Guinea-Pig Ileum)8.1 d-nb.info
M1 Receptors (Calf Superior Cervical Ganglia)7.4-8.2 d-nb.info
p-fluoro-hexahydro-sila-difenidol (p-F-HHSiD) M1 Receptors (Rabbit Vas Deferens)6.68 researchgate.netcapes.gov.br
M2 Receptors (Guinea-Pig Atria)6.01 researchgate.netcapes.gov.br
M3 Receptors (Guinea-Pig Ileum)7.84 researchgate.netcapes.gov.br
M3 Receptors (Rat Striatum, high affinity)7.7 nih.gov
Pirenzepine (M1-selective) M1 Receptors (Rat Striatum, high affinity)8.0 nih.gov
M3 Receptors (Rat Striatum, low affinity)6.7 nih.gov
Methoctramine (M2-selective) M2 Receptors (Rat Bladder)5.9 nih.gov

This table presents a selection of affinity (pKi) and potency (pA2) values for this compound and other key antagonists at different muscarinic receptor subtypes. Higher values indicate greater affinity/potency.

Applications in Investigating Receptor Heterogeneity and the Basis of Drug Selectivity

The existence of multiple muscarinic receptor subtypes, a concept known as receptor heterogeneity, is critical for understanding tissue-specific responses to acetylcholine (B1216132) and for designing targeted therapeutics. This compound and its analogues have been pivotal in confirming and exploring this heterogeneity. nih.gov

Furthermore, the compound has been used to probe receptor diversity even within a single organ. Studies on rabbit aorta demonstrated that M3 receptors on endothelial cells mediate relaxation, while M2 receptors on smooth muscle cells mediate contraction. nih.gov This was elegantly shown using this compound and its p-fluoro derivative, which selectively blocked the M3-mediated relaxation but not the M2-mediated contraction. nih.gov The differential selectivity of various tool compounds, including this compound, allows researchers to functionally isolate and study the roles of co-localized receptor subtypes. nih.gov

Contribution to Understanding Mechanisms Governing Antimuscarinic Potency and Selectivity

By systematically modifying the structure of this compound and its carbon counterpart (Hexahydro-difenidol), researchers have gained significant insight into the molecular features that determine a drug's potency and selectivity for specific muscarinic receptor subtypes. nih.govcapes.gov.brnih.gov These structure-activity relationship (SAR) studies investigate how changes to the amino group, the phenyl ring, or the central silicon/carbon atom affect receptor binding. nih.gov

One key finding is that the tertiary amine structure of this compound is crucial for its M1/M3 > M2 selectivity profile. nih.gov When the nitrogen atom is quaternized (forming HHSiD methiodide), the selectivity profile changes dramatically to become M1-preferring (M1 > M3 ≈ M2). nih.gov This indicates that the charge and steric bulk around the amino group have a profound influence on how the molecule interacts with the binding pockets of the different receptor subtypes.

The replacement of a carbon atom with a silicon atom (a C/Si switch) between Hexahydro-difenidol and this compound also modulates activity, providing another avenue to probe receptor binding domains. acs.org For instance, replacing the piperidine (B6355638) group in this compound with a 2-methylimidazole (B133640) group was found to increase affinity for all M1-M5 receptors, particularly the M3 subtype. acs.org Studies on the enantiomers (the (R) and (S) forms) of these antagonists have revealed that muscarinic receptors exhibit stereoselectivity, with the degree of selectivity being highest at M1 receptors, intermediate at M3, and lowest at M2 receptors. d-nb.infonih.gov These detailed investigations, made possible by tool compounds like this compound, are essential for the rational design of new, more selective muscarinic ligands.

Q & A

Q. What experimental models are most suitable for studying the receptor subtype selectivity of hexahydrosiladifenidol?

Methodological Answer: this compound’s selectivity for M3 muscarinic receptors is best characterized using in vitro smooth muscle preparations, such as guinea-pig ileum or prostate gland, where M3-mediated contractile responses predominate . Functional assays (e.g., organ bath experiments) paired with competitive antagonists like pirenzepine (M1-preferring) and himbacine (M4-preferring) can isolate receptor subtypes. For example, in guinea-pig prostate smooth muscle, the rank order of antagonist potency (pirenzepine > HHSiD > himbacine) confirms M1/M3 involvement . Binding studies using transfected cell lines expressing cloned human M1-M5 receptors further validate specificity .

Q. How should researchers design dose-response experiments to assess this compound’s antagonistic potency?

Methodological Answer: Employ Schild analysis to calculate pA2 values, which quantify antagonist affinity. For instance, in guinea-pig ileum, this compound exhibits a pA2 of ~8.6 for M3 receptors, compared to ~7.2 for M2 receptors in cardiac tissue . Use cumulative agonist (e.g., carbachol) concentrations to generate dose-response curves pre- and post-antagonist application. Ensure equilibration times are standardized to avoid kinetic bias .

Q. What controls are critical when evaluating this compound’s off-target effects in neurochemical studies?

Methodological Answer: Include parallel assays with selective antagonists for non-M3 receptors (e.g., methoctramine for M2, tropicamide for M4) to rule out cross-reactivity . Validate tissue-specific receptor expression via RT-PCR or immunohistochemistry, as M3 receptor density varies across tissues (e.g., higher in glandular vs. cardiac tissue) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported receptor affinities across studies?

Methodological Answer: Discrepancies often arise from tissue-specific receptor coupling or assay conditions. For example, HHSiD’s pA2 in human uterine tissue (8.61) exceeds values in guinea-pig models (7.2–7.5), suggesting species-dependent receptor conformations or co-expression of atypical subtypes . Use comparative studies across species and tissues, supplemented by molecular docking simulations to explore structural determinants of affinity .

Q. What strategies are recommended for investigating this compound’s role in signaling pathways beyond IP3/DAG?

Methodological Answer: Combine functional assays with pathway-specific inhibitors. For example, pretreat tissues with pertussis toxin (Gi/o inhibitor) to assess G protein coupling in M3 vs. M2 contexts . Phosphoproteomic profiling or calcium imaging can reveal non-canonical signaling cascades, such as M3-mediated Rho kinase activation in smooth muscle .

Q. How should researchers address the potential co-expression of M2/M3 receptors in tissues where this compound exhibits mixed antagonism?

Methodological Answer: Employ subtype-selective knockout models or siRNA silencing. For instance, in rat uterus, HHSiD’s high affinity (pA2 = 8.61) alongside methoctramine’s M2 selectivity suggests M2/M3 co-expression. Dual antagonism experiments with HHSiD and methoctramine can dissect their contributions . Radioligand binding with [³H]-NMS (non-selective antagonist) in the presence of selective blockers further quantifies subtype ratios .

Q. What analytical frameworks are effective for interpreting this compound’s paradoxical effects in tissues with putative novel muscarinic subtypes?

Methodological Answer: Apply receptor panelling using CRISPR-edited cell lines expressing chimeric or mutant receptors to identify binding determinants. For example, guinea-pig uterine tissue shows atypical HHSiD sensitivity, prompting hypotheses about novel subtypes (e.g., "M2/M3 hybrids") . Use resultant analysis or operational model fitting to differentiate allosteric vs. orthosteric interactions .

Data Contradiction Analysis

Q. How can researchers reconcile this compound’s high M3 affinity in functional assays vs. moderate binding affinity in recombinant systems?

Methodological Answer: Functional assays measure receptor-effector coupling efficiency, which may enhance apparent affinity in native tissues. In contrast, recombinant systems lack tissue-specific chaperones or membrane microdomains. Compare results across platforms: HHSiD’s pKi in CHO-K1 cells (M3: 8.1) aligns more closely with functional pA2 values than binding assays in homogenized tissues .

Reproducibility and Reporting Standards

Q. What protocols ensure reproducibility in studies using this compound?

Methodological Answer:

  • Pharmacological Controls : Include reference antagonists (e.g., 4-DAMP for M3) to benchmark HHSiD’s potency .
  • Data Transparency : Report raw dose-response data and Schild plot slopes in supplementary materials to validate linearity .
  • Compound Verification : Use NMR or HPLC to confirm this compound purity, as impurities can alter receptor kinetics .

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